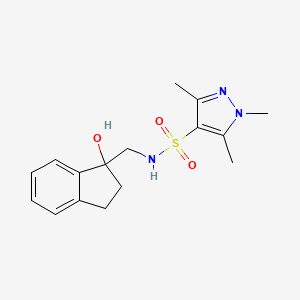![molecular formula C23H16N4O6S2 B2947682 6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide CAS No. 868148-68-9](/img/structure/B2947682.png)
6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide, also known as Pifithrin-α, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Pifithrin-α is a small molecule inhibitor that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
Mécanisme D'action
6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα works by binding to the DNA binding domain of p53, preventing it from binding to its target genes and activating their expression. This inhibition of p53 activity leads to the suppression of cell death pathways and the promotion of cell survival.
Biochemical and Physiological Effects:
In addition to its effects on p53, 6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of heat shock proteins, which play a role in protein folding and cellular stress response. 6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα is its specificity for p53 inhibition, making it a valuable tool for studying the role of p53 in various cellular processes. However, its broad range of effects on other cellular pathways may also limit its use in certain experiments where specificity is crucial.
Orientations Futures
There are several potential future directions for research involving 6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα. One area of interest is the development of more potent and specific inhibitors of p53, which could have therapeutic applications in cancer treatment. Another area of interest is the investigation of 6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα's effects on other cellular pathways, which could lead to the discovery of novel targets for drug development. Finally, the neuroprotective effects of 6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα could be further explored for their potential in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα involves a multi-step process that includes the condensation of 4-methoxybenzaldehyde with pyridine-4-carboxaldehyde, followed by the addition of sulfuric acid and nitric acid to form the corresponding benzo[c]chromene intermediate. The intermediate is then treated with sulfamic acid to produce the final product, 6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα.
Applications De Recherche Scientifique
6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα has been extensively studied for its potential applications in cancer research, as it has been shown to inhibit the activity of p53, a tumor suppressor protein that is commonly mutated in various types of cancer. 6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O6S2/c28-23-21-13-17(34(29,30)26-15-5-9-24-10-6-15)1-3-19(21)20-4-2-18(14-22(20)33-23)35(31,32)27-16-7-11-25-12-8-16/h1-14H,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOPMQIIAUVCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NC3=CC=NC=C3)C(=O)OC4=C2C=CC(=C4)S(=O)(=O)NC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2947600.png)
![N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2947602.png)
![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2947603.png)
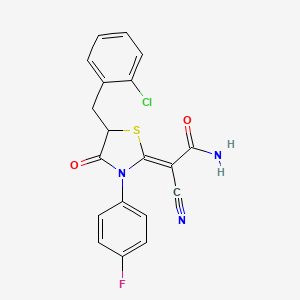
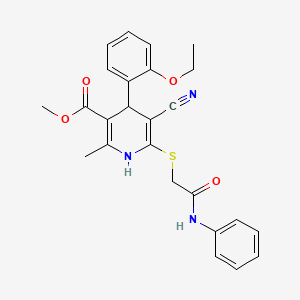
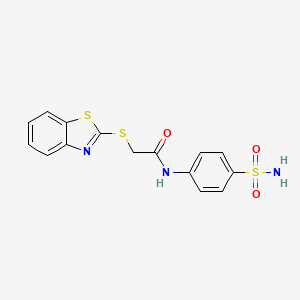
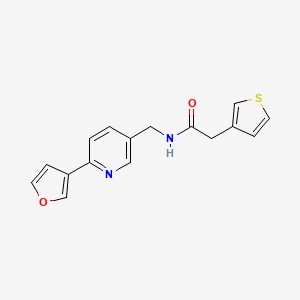
![3-[3-[Methyl(thieno[2,3-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2947611.png)
![2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2947612.png)
![2-(4-chlorophenyl)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2947613.png)

![7-(2-methoxyethyl)-N-(2-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2947619.png)

